molecular formula C20H20N2O B12910043 Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- CAS No. 65746-64-7

Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)-

Cat. No.: B12910043
CAS No.: 65746-64-7
M. Wt: 304.4 g/mol
InChI Key: XQQKZHKJJACIRO-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- is a complex organic compound that features a pyrrolidine ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- typically involves the formation of the indole ring followed by the attachment of the pyrrolidine moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole can then be further functionalized to introduce the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of methanesulfonic acid as a catalyst in the Fischer indole synthesis can lead to high yields of the desired indole derivative .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and other enzymes involved in disease pathways . The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- is unique due to the combination of the pyrrolidine ring and the indole moiety. This combination provides the compound with distinct chemical and biological properties, making it a valuable scaffold for drug discovery and other applications .

Properties

CAS No.

65746-64-7

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

2-(2-phenylindol-1-yl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C20H20N2O/c23-20(21-12-6-7-13-21)15-22-18-11-5-4-10-17(18)14-19(22)16-8-2-1-3-9-16/h1-5,8-11,14H,6-7,12-13,15H2

InChI Key

XQQKZHKJJACIRO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

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